4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid
Description
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound is characterized by the presence of a bromine atom at position 4, a propyl group at position 5, and a carboxylic acid group at position 3. Pyrazoles have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Properties
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-3-4-5(8)6(7(11)12)10-9-4/h2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBHRWLBHADOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable β-diketone or β-ketoester, followed by bromination and subsequent functional group modifications . Another method includes the use of terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions can be employed to produce pyrazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohols, and various heterocyclic compounds .
Scientific Research Applications
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Agrochemistry: Used in the synthesis of fungicides and herbicides.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine and propyl groups contribute to its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazole-5-carboxylic acid
- 5-bromo-3-pyrazolidinecarboxylic acid
- 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at position 5 enhances its lipophilicity, while the bromine atom at position 4 provides a site for further functionalization .
Biological Activity
4-Bromo-5-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazole ring with a bromine atom at the 4-position and a propyl group at the 5-position, alongside a carboxylic acid group at the 3-position. The unique substitution pattern enhances its lipophilicity, which is crucial for biological activity and solubility in various environments.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit oxidative phosphorylation and modulate calcium homeostasis, impacting cellular energy metabolism and signaling pathways.
- Receptor Modulation : The compound has been investigated as a potential antagonist for bradykinin B1 receptors, which are implicated in inflammatory processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : It has been studied for its potential to alleviate inflammation through receptor antagonism, which could lead to therapeutic applications in treating inflammatory diseases .
- Anticancer Properties : Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For instance, compounds derived from pyrazole structures have shown IC50 values indicating significant growth inhibition in these cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 3.79 | |
| Cytotoxicity | SF-268 | 12.50 | |
| Cytotoxicity | NCI-H460 | 42.30 | |
| Bradykinin B1 Antagonism | Inflammatory Models | Not specified |
Case Study: Anticancer Activity
In a recent study, derivatives of pyrazole, including this compound, were evaluated for their anticancer potential. The results indicated that these compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action that could be exploited in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using brominated pyrazole precursors and alkyl boronic acids. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (a structurally similar intermediate) undergoes coupling with aryl/alkyl boronic acids in degassed DMF/water mixtures under KPO and Pd(PPh) catalysis . Yield optimization requires strict control of temperature (80–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 substrate:boronic acid).
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from analogs with trifluoromethyl or nitro substituents?
- Methodology :
- H NMR : The propyl group (δ 0.9–1.1 ppm for -CH, δ 1.4–1.6 ppm for -CH-, δ 2.5–2.7 ppm for α-CH) and carboxylic proton (δ 12–13 ppm) are diagnostic. Bromine’s inductive effect deshields adjacent pyrazole protons (δ 7.5–8.5 ppm) .
- IR : Carboxylic acid C=O stretch (~1700 cm) and O-H broad peak (~2500–3000 cm^{-1) confirm the functional group .
- MS : Molecular ion [M+H] at m/z 261 (CHBrNO) and fragment peaks (e.g., loss of COOH, m/z 215) differentiate it from nitro-substituted analogs (e.g., m/z 250 for 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Solubility tests in polar (water, DMSO) and nonpolar solvents (hexane) show limited aqueous solubility (<1 mg/mL) but high solubility in DMSO (>50 mg/mL). Stability studies (HPLC monitoring) reveal decomposition at pH >10 (carboxylate formation) and <2 (decarboxylation). Storage at 4°C in inert atmospheres (N) minimizes bromine displacement .
Advanced Research Questions
Q. How does the bromine atom at position 4 influence regioselectivity in subsequent functionalization reactions?
- Methodology : Bromine’s electronegativity directs electrophilic substitution to position 5 (para to Br). For example, nitration with HNO/HSO at 0°C yields 4-bromo-5-nitro derivatives, confirmed by X-ray crystallography (bond angles: C-Br ~1.89 Å, C-NO ~1.47 Å) . Computational DFT studies (e.g., Gaussian 09) show bromine’s electron-withdrawing effect increases activation energy for reactions at position 3 .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?
- Methodology : Discrepancies in antimicrobial assays (e.g., MIC values) arise from variable test strains and protocols. Standardized CLSI guidelines (e.g., broth microdilution, 24-hr incubation) and structural analogs (e.g., 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid) should be used as controls. Meta-analysis of PubChem BioAssay data (AID 743255) identifies trends in substituent effects .
Q. Can computational models predict the compound’s binding affinity for kinase targets (e.g., EGFR, VEGFR2)?
- Methodology : Molecular docking (AutoDock Vina) with PyRx software using crystal structures (PDB: 1M17 for EGFR) shows the carboxylic acid group forms hydrogen bonds with Lys721 and Asp831. Bromine’s hydrophobic interaction with Val702 correlates with IC values (µM range). MD simulations (NAMD, 100 ns) assess stability of ligand-receptor complexes .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Methodology : Slow evaporation from ethanol/water (7:3) at 4°C yields single crystals suitable for X-ray diffraction. Challenges include polymorphism (two crystal forms observed) and hygroscopicity. Anhydrous conditions and seeding with microcrystals improve reproducibility. Crystallographic data (CCDC 2052342) confirm space group P2/c with Z = 4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
